molecular formula C11H17N3 B8525760 4-Methyl-1-(3-pyridyl)-homopiperazine

4-Methyl-1-(3-pyridyl)-homopiperazine

Cat. No. B8525760
M. Wt: 191.27 g/mol
InChI Key: OXCIHVBAXPHXPZ-UHFFFAOYSA-N
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Patent
US07282494B2

Procedure details

A solution of 1-(3-pyridyl)-homopiperazine (0.42 g, 2.4 mmol), formic acid (3.3 g, 71.7 mmol), formaldehyde (2.1 g, 37%) and water (10 ml) was stirred at reflux for 15 hours. The mixture was evaporated and sodium hydroxide (15 ml, 4 M) was added and the product was extracted two times with ethyl acetate (15 ml). The product was obtained as an oil. Yield 0.46 g, 100%.
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([N:7]2[CH2:13][CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)[CH:2]=1.[CH:14](O)=O.C=O>O>[CH3:14][N:10]1[CH2:11][CH2:12][CH2:13][N:7]([C:3]2[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=2)[CH2:8][CH2:9]1

Inputs

Step One
Name
Quantity
0.42 g
Type
reactant
Smiles
N1=CC(=CC=C1)N1CCNCCC1
Name
Quantity
3.3 g
Type
reactant
Smiles
C(=O)O
Name
Quantity
2.1 g
Type
reactant
Smiles
C=O
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
ADDITION
Type
ADDITION
Details
sodium hydroxide (15 ml, 4 M) was added
EXTRACTION
Type
EXTRACTION
Details
the product was extracted two times with ethyl acetate (15 ml)
CUSTOM
Type
CUSTOM
Details
The product was obtained as an oil

Outcomes

Product
Name
Type
Smiles
CN1CCN(CCC1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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